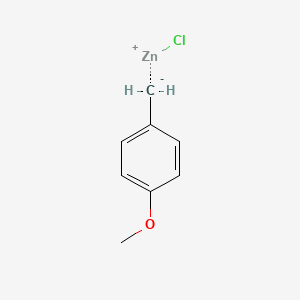

4-Methoxybenzylzinc chloride

Description

BenchChem offers high-quality 4-Methoxybenzylzinc chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxybenzylzinc chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chlorozinc(1+);1-methanidyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKXMADQMVPOCK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400188 | |

| Record name | 4-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-17-7 | |

| Record name | 4-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybenzylzinc chloride (CAS 133443-78-8)

This guide provides a comprehensive technical overview of 4-Methoxybenzylzinc chloride, a pivotal organozinc reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile compound. The content is structured to offer not just procedural steps but also the underlying scientific principles that govern its utility.

Core Chemical and Physical Properties

4-Methoxybenzylzinc chloride, with the CAS number 133443-78-8, is an organozinc reagent that has gained significant traction in synthetic chemistry.[1] Its structure features a zinc-chloride moiety attached to the benzylic carbon of a 4-methoxybenzyl group. This seemingly simple arrangement gives rise to a unique reactivity profile that is highly valued in the construction of complex molecular architectures.[1]

Table 1: Physicochemical Properties of 4-Methoxybenzylzinc chloride

| Property | Value | Source |

| CAS Number | 133443-78-8 (solution) | [2][3] |

| Molecular Formula | C8H9ClOZn | [3] |

| Molecular Weight | 222.00 g/mol | [2] |

| Appearance | Typically supplied as a solution | [2] |

| Standard Concentration | 0.5 M in Tetrahydrofuran (THF) | [2] |

| Density (of 0.5M solution) | 0.958 g/mL at 25 °C | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

| InChI Key | ULVBFPSIFSSTPM-UHFFFAOYSA-M | [2] |

| SMILES String | COc1ccc(C[Zn]Cl)cc1 | [2] |

The presence of the methoxy group on the aromatic ring influences the electronic properties of the reagent, a key feature in many biologically active molecules.[1] Commercially, it is most commonly available as a 0.5 M solution in tetrahydrofuran (THF), a solvent that provides good solvating properties for organometallic reagents.[1][2]

Synthesis and Preparation: A Tale of Two Pathways

The generation of 4-Methoxybenzylzinc chloride can be approached through two primary, reliable methods: direct insertion of zinc into the corresponding benzyl halide and transmetalation from a more reactive organometallic precursor. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

Direct Insertion of Zinc

This method involves the direct reaction of 4-methoxybenzyl chloride with activated zinc metal. A significant advancement in this area has been the use of lithium chloride (LiCl) to facilitate the direct insertion of zinc dust into benzylic chlorides.[1] This LiCl-mediated approach allows for the formation of highly functionalized benzylic zinc reagents in excellent yields and under mild conditions.[1]

Workflow for Direct Zinc Insertion:

Caption: Comparative reactivity and chemoselectivity.

Core Applications in Organic Synthesis

The utility of 4-Methoxybenzylzinc chloride is most prominently showcased in transition metal-catalyzed cross-coupling reactions, particularly the Negishi coupling. [1][4]This powerful carbon-carbon bond-forming reaction has become a cornerstone of modern synthetic chemistry.

The Negishi Cross-Coupling Reaction

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. [4]4-Methoxybenzylzinc chloride is an excellent coupling partner in these reactions, enabling the formation of diarylmethane structures, which are prevalent in many natural products and pharmaceuticals. [1] Generalized Negishi Coupling Scheme:

Caption: General scheme of a Negishi cross-coupling reaction.

This reaction tolerates a variety of functional groups on both coupling partners, making it a highly versatile method for complex molecule synthesis. [5]For instance, 4-Methoxybenzylzinc chloride has been successfully coupled with aryl halides containing nitrile and ketone functionalities in good yields. [1]Recent research has also demonstrated its use in cobalt-catalyzed cross-couplings with aryl and heteroaryl bromides or chlorides. [5]

Other Synthetic Applications

Beyond the Negishi coupling, 4-Methoxybenzylzinc chloride participates in a range of other important transformations:

-

Addition to Imines and N,O-Acetals: It undergoes nucleophilic addition to imines to form α-branched secondary amines and to N,O-acetals to yield 1-benzylisoindolines and 1-benzyl-tetrahydroisoquinolines. [1]* Acylation Reactions: It can be used in acylation reactions with acyl chlorides to produce ketones, although this is less common than its application in cross-coupling.

Handling, Storage, and Safety

As with all organometallic reagents, proper handling and storage of 4-Methoxybenzylzinc chloride are paramount for safety and to maintain its reactivity.

Table 2: Safety and Handling Information

| Parameter | Guideline | Source |

| Signal Word | Danger | [2][3] |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer) | [2][3] |

| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2][3] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | [2][3] |

| Incompatibilities | Reacts with water and strong oxidizing agents. | [6] |

The reagent is typically supplied in Sure/Seal™ bottles to prevent exposure to air and moisture, which can lead to decomposition. [7][8]All manipulations should be carried out using standard air-free techniques (e.g., Schlenk line or glovebox).

Conclusion

4-Methoxybenzylzinc chloride has firmly established itself as a valuable and versatile reagent in the synthetic chemist's toolbox. Its unique combination of moderate reactivity, high chemoselectivity, and broad functional group tolerance makes it an ideal choice for the construction of complex, polyfunctionalized molecules. Its central role in the Negishi cross-coupling reaction, along with its utility in other carbon-carbon bond-forming reactions, ensures its continued importance in academic research and the pharmaceutical and agrochemical industries. A thorough understanding of its properties, preparation, and handling is essential for its safe and effective application.

References

-

Royal Society of Chemistry. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. [Link]

-

CORE. Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent. [Link]

-

PubChem. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993. [Link]

-

Wikipedia. Negishi coupling. [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzyl chloride. [Link]

-

ACS Publications. Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. [Link]

-

Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

-

Organic Syntheses. Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. [Link]

-

PMC. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. [Link]

-

Organic Syntheses. 7 - Organic Syntheses Procedure. [Link]

-

Merck Millipore. Organozinc Reagents. [Link]

-

ChemRxiv. Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carb. [Link]

-

PMC. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. [Link]

Sources

- 1. 4-Methoxybenzylzinc chloride | 312693-17-7 | Benchchem [benchchem.com]

- 2. 4-甲氧基苄基氯化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. thomassci.com [thomassci.com]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 有机锌试剂_有机锌化合物_化学合成-默克生命科学 [sigmaaldrich.cn]

An In-depth Technical Guide to 4-Methoxybenzylzinc Chloride: Structure, Reactivity, and Application

An Essential Reagent for Modern Carbon-Carbon Bond Formation

Abstract

4-Methoxybenzylzinc chloride is a pivotal organozinc reagent in contemporary organic synthesis, prized for its unique balance of reactivity and functional group tolerance. This guide provides an in-depth analysis of its molecular structure, synthesis, and chemical behavior, with a strong focus on its application in transition metal-catalyzed cross-coupling reactions. Authored for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights to offer a comprehensive understanding of this versatile synthetic building block. We will explore its preparation, delve into the mechanistic nuances of its reactivity, particularly in the context of the Negishi cross-coupling reaction, and provide detailed experimental protocols to guide its effective use in the laboratory.

Introduction to Benzylic Organozinc Reagents

Organozinc compounds have carved a crucial niche in synthetic chemistry. They are distinguished from their more reactive organolithium and organomagnesium (Grignard) counterparts by a more covalent carbon-zinc bond.[1] This characteristic imparts a reduced nucleophilicity and basicity, which translates into superior chemoselectivity and a broad tolerance for sensitive functional groups like esters and nitriles.[1]

Within this class, benzylic organozinc reagents are particularly valuable for their ability to introduce the benzyl motif, a common structural element in pharmaceuticals and natural products.[1] 4-Methoxybenzylzinc chloride, with its electron-donating methoxy group, is a key example, offering modulated reactivity and serving as a precursor to a wide array of complex diarylmethane structures and other valuable molecules.[1]

Molecular Structure and Synthesis

The utility of 4-methoxybenzylzinc chloride is rooted in its preparation and inherent structure. The carbon-zinc bond's nature dictates its reactivity, while reliable synthetic routes ensure its accessibility.

Synthesis Methodologies

The preparation of 4-methoxybenzylzinc chloride can be achieved through two primary, highly efficient methods. The choice of method often depends on the available starting materials and the desired scale.

Method A: Direct Insertion of Activated Zinc

This method involves the direct reaction of 4-methoxybenzyl chloride with activated zinc metal. The presence of lithium chloride (LiCl) is often crucial for this reaction's success, as it helps to break down the passivating zinc oxide layer on the metal surface and solubilize the organozinc species formed.[1]

Method B: Transmetalation from a Grignard Reagent

An alternative and equally common route is the transmetalation of a pre-formed Grignard reagent with a zinc salt, typically zinc chloride (ZnCl₂).[1] This two-step, one-pot procedure is reliable for generating highly functionalized benzylic zinc reagents.[1] The thermodynamic driving force favors the formation of the more covalent C-Zn bond from the more ionic C-Mg bond.[1]

Workflow: Synthesis of 4-Methoxybenzylzinc Chloride

Caption: Comparative workflows for the synthesis of 4-Methoxybenzylzinc chloride.

Physicochemical and Spectroscopic Properties

Commercially, 4-methoxybenzylzinc chloride is typically available as a 0.5 M solution in tetrahydrofuran (THF), a solvent that stabilizes the reagent through coordination.[2]

Table 1: Physicochemical Properties of 4-Methoxybenzylzinc Chloride

| Property | Value | Source |

| CAS Number | 312693-17-7 | [1][2] |

| Molecular Formula | C₈H₉ClOZn | [3] |

| Molecular Weight | 222.00 g/mol | [1][2] |

| Appearance | Solution in THF | [2] |

| Density (of 0.5M solution) | 0.958 g/mL at 25 °C | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

Note: Spectroscopic data for the isolated reagent is not widely published due to its reactive nature; it is typically generated and used in situ or sold as a stabilized solution.

Chemical Reactivity and Mechanistic Insights

The synthetic power of 4-methoxybenzylzinc chloride is most prominently displayed in palladium- or nickel-catalyzed cross-coupling reactions.[1]

The Negishi Cross-Coupling Reaction

The Negishi coupling is a powerful method for forming C-C bonds by reacting an organozinc compound with an organic halide or triflate.[4][5] This reaction is renowned for its broad scope and high functional group tolerance, allowing for the coupling of sp³, sp², and sp hybridized carbon centers.[4][5] 4-Methoxybenzylzinc chloride is an excellent nucleophilic partner in these transformations.

The catalytic cycle, typically involving a palladium catalyst, is a well-established three-step process:[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex. The rate of this step generally follows the trend I > OTf > Br >> Cl.[4]

-

Transmetalation: The organic group from the organozinc reagent (R²-ZnCl) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. This is the key step where the 4-methoxybenzyl group is introduced to the catalyst.

-

Reductive Elimination: The two organic groups (R¹ and R²) are ejected from the palladium center as the final coupled product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

Diagram: The Negishi Coupling Catalytic Cycle

Caption: Mechanism of the Palladium-Catalyzed Negishi Cross-Coupling Reaction.

Experimental Protocol: A Case Study

This section provides a representative, self-validating protocol for a Negishi cross-coupling reaction.

Objective: To synthesize 1-(4-methoxybenzyl)-4-bromobenzene via Negishi coupling of 4-methoxybenzylzinc chloride with 1,4-dibromobenzene.

Materials and Reagents

-

4-Methoxybenzylzinc chloride (0.5 M in THF)

-

1,4-Dibromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure

Causality: All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) as organometallic reagents are sensitive to oxygen and moisture. Anhydrous solvents are critical to prevent quenching of the organozinc reagent.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-dibromobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and S-Phos (0.04 mmol, 4 mol%) in anhydrous THF (5 mL).

-

Expertise: S-Phos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to a more efficient catalytic cycle.

-

-

Reagent Addition: To the stirred catalyst mixture, add the solution of 4-methoxybenzylzinc chloride (1.2 mmol, 2.4 mL of 0.5 M solution) dropwise at room temperature.

-

Expertise: A slight excess of the organozinc reagent is used to ensure complete consumption of the limiting electrophile.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 1,4-dibromobenzene is consumed (typically 2-8 hours).

-

Trustworthiness: Reaction monitoring is a self-validating step, ensuring the reaction proceeds to completion before work-up, maximizing yield.

-

-

Work-up and Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

-

Expertise: NH₄Cl is a mild acid that protonates and deactivates any remaining organometallic species, ensuring a safe work-up.

-

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄.

-

Trustworthiness: The washing steps remove inorganic salts and aqueous-soluble impurities, purifying the crude product.

-

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

-

Trustworthiness: Chromatographic purification is the final validation step, separating the desired product from byproducts and unreacted starting materials.

-

Applications in Synthesis

4-Methoxybenzylzinc chloride is not merely a laboratory curiosity; it is a key intermediate in the synthesis of complex molecules. Its ability to form C(sp³)–C(sp²) bonds is particularly valuable in drug discovery for constructing the core scaffolds of bioactive compounds. It has been employed in the synthesis of natural products and as a building block for materials science applications, where the electron-donating 4-methoxybenzyl group can tune the electronic properties of conjugated polymers.[1]

Conclusion

4-Methoxybenzylzinc chloride stands out as a robust and versatile organometallic reagent. Its moderate reactivity, coupled with excellent functional group tolerance, makes it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its synthesis, stability, and the mechanistic underpinnings of its reactivity in reactions like the Negishi coupling empowers chemists to leverage its full synthetic potential. The protocols and insights provided in this guide serve as a foundation for its effective and reliable application in research and development.

References

-

Negishi coupling. In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Negishi coupling reaction: Mechanism, popular application. (2022, August 12). Chemistry Notes. Retrieved February 27, 2026, from [Link]

-

Negishi cross-coupling. Name-Reaction.com. Retrieved February 27, 2026, from [Link]

-

Negishi Coupling. Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

-

The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign. Retrieved February 27, 2026, from [Link]

-

Jaric, M. (2010). Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagents to Carbonyl Derivatives. Transition Metal-Catalyzed Cross-Coupling Reactions With Methylthio-Substituted N-Heterocycles. Ludwig-Maximilians-Universität München. Retrieved from [Link]

Sources

- 1. 4-Methoxybenzylzinc chloride | 312693-17-7 | Benchchem [benchchem.com]

- 2. 4-Methoxybenzylzinc chloride 0.5M tetrahydrofuran 312693-17-7 [sigmaaldrich.com]

- 3. thomassci.com [thomassci.com]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. name-reaction.com [name-reaction.com]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Technical Guide: Stability and Handling of 4-Methoxybenzylzinc Chloride in THF

Executive Summary

4-Methoxybenzylzinc chloride (CAS: 312693-17-7) represents a critical class of "soft" nucleophiles used extensively in Negishi cross-coupling reactions. Unlike their magnesium (Grignard) or lithium counterparts, organozinc reagents exhibit exceptional functional group tolerance, allowing for the presence of esters, nitriles, and ketones during synthesis.

However, benzylic zinc reagents possess a specific vulnerability: Wurtz-type homocoupling . Without precise control over the chemical environment—specifically the use of Lithium Chloride (LiCl) as a solubilizing additive—these reagents degrade rapidly into inactive dimers (4,4'-dimethoxybibenzyl).

This guide details the mechanistic underpinnings of this instability and provides a field-proven protocol for the preparation, titration, and storage of 4-Methoxybenzylzinc chloride to ensure high titer (>0.4 M) and longevity.

Chemical Nature & Stability Mechanisms

The Stability Paradox

The 4-methoxy group on the benzene ring acts as an electron-donating group (EDG). While this enhances the nucleophilicity of the reagent in cross-coupling, it also stabilizes the benzylic radical intermediate that forms during degradation.

Primary Degradation Pathway: Wurtz Homocoupling The degradation does not typically occur via simple thermal decomposition but through a bimolecular reaction with unreacted starting material (4-methoxybenzyl chloride) on the metal surface.

-

Oxidative Addition: Zn inserts into the C-Cl bond.

-

Surface Stagnation: If the resulting organozinc species (

) remains adsorbed on the zinc surface, it reacts with a neighboring adsorbed alkyl halide ( -

Dimerization: This produces the homocouple (

) and zinc dichloride (

The "Knochel Effect" (LiCl Stabilization)

The addition of stoichiometric Lithium Chloride (LiCl) is not merely for ionic strength; it is a structural stabilizer. LiCl reacts with the organozinc species to form a soluble zincate-like complex:

Mechanism of Stabilization:

-

Solubilization: The complex is highly soluble in THF, rapidly desorbing from the zinc surface.

-

Kinetic Protection: By removing the organozinc from the metal surface immediately after formation, it prevents the "surface stagnation" required for Wurtz coupling.

Figure 1: The Kinetic Stabilization Mechanism of LiCl. Rapid desorption prevents the homocoupling degradation pathway.

Preparation Protocol (Modified Knochel Method)

To ensure maximum stability, do not rely on transmetalation from Grignards (which introduces Mg salts that may complicate downstream workup). Use the Direct Insertion Method with LiCl.[1]

Reagents

-

Zinc Dust: <10 microns, >98% purity.

-

Lithium Chloride: Anhydrous (Must be dried at 150°C under vacuum).[2]

-

THF: Anhydrous (<50 ppm

). -

Activators: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%).

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Drying | Place LiCl (1.5 equiv) and Zn dust (1.5 equiv) in a Schlenk flask. Heat to 150°C under high vacuum for 2 hours. | Crucial: Removes traces of water that cause protonolysis (toluene formation). |

| 2. Activation | Cool to RT under Argon. Add THF. Add 1,2-dibromoethane (5 mol%). Reflux for 1 min. Cool. Add TMSCl (1 mol%). | EtBr2 cleans the oxide layer; TMSCl activates the surface lattice. |

| 3. Insertion | Add 4-methoxybenzyl chloride (1.0 equiv) dropwise at 0°C or RT. | Control: If the reaction exotherms too fast, Wurtz coupling increases. Keep T < 25°C. |

| 4. Maturation | Stir at 25°C for 12–18 hours. | The solution should turn from gray slurry to a clear/pale liquid above the metal residue. |

| 5. Filtration | Stop stirring. Let solids settle. Cannula filter into a dry, Argon-purged storage flask. | Removing unreacted Zn prevents slow over-reduction or degradation. |

Quality Control: Iodometric Titration

Never assume the theoretical molarity (0.5 M). Benzylic zincs are sensitive. You must titrate before every critical use.

The Protocol (Self-Validating)

This method relies on the rapid reaction of Iodine with organozincs.[3] The disappearance of the iodine color indicates the endpoint.

Reagents:

-

Titrant: Iodine (

) standard solution (weighed precisely, e.g., 254 mg in 5 mL dry THF). -

Analyte: The 4-Methoxybenzylzinc chloride solution.[1][4][5]

Procedure:

-

Weigh 1.0 mmol of Iodine into a dry vial under Argon. Dissolve in 2-3 mL dry THF.

-

Add the organozinc solution dropwise via a graduated syringe.

-

Endpoint: The dark brown solution turns bright yellow/clear.

-

Calculation:

Note: Since benzylic zincs are di-functional (R2Zn) or mono-functional (RZnCl), the stoichiometry with Iodine is 1:1 for RZnCl.

Storage and Handling Specifications

Once prepared, the stability of the reagent is dictated by temperature and atmosphere.

Stability Data Matrix

| Condition | Titer Retention (1 Week) | Titer Retention (4 Weeks) | Status |

| 25°C (Room Temp) | 85% | < 50% | Unstable (Precipitation likely) |

| 4°C (Refrigerator) | 98% | 92% | Recommended |

| -20°C (Freezer) | >99% | 96% | Optimal (Watch for solubility limit) |

Handling Rules

-

Septum Integrity: Use Teflon-lined septa. Rubber degrades under THF vapor, allowing moisture ingress.

-

Headspace: Always backfill with Argon after withdrawing reagent. Nitrogen is acceptable, but Argon is heavier and provides a better blanket.

-

Precipitation: If white crystals appear (ZnCl2 or LiCl precipitation), do not heat to redissolve. Filter the supernatant and re-titrate. Heating promotes Wurtz coupling.

Figure 2: Operational Workflow for Preparation and Storage.

References

-

Knochel, P. et al. (2008).[6] "LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides." Organic Letters.

-

Rieke, R. D. (1991).[7] "Preparation of Organozinc Reagents Using Rieke Zinc." Science.

-

Krasovskiy, A. & Knochel, P. (2006). "A New Efficient Method for the Titration of Organomagnesium and Organozinc Reagents."[3] Synthesis.

-

Sigma-Aldrich. (2024). "4-Methoxybenzylzinc chloride solution Product Sheet."

Sources

- 1. 4-Methoxybenzylzinc chloride | 312693-17-7 | Benchchem [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methoxybenzylzinkchlorid -Lösung 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. thomassci.com [thomassci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. riekemetals.com [riekemetals.com]

Technical Deep Dive: Benzylzinc Chloride vs. Benzylzinc Bromide Reagents

Executive Summary

In the landscape of organometallic chemistry, benzylzinc reagents occupy a critical niche for

The choice between Benzylzinc Chloride (BnZnCl) and Benzylzinc Bromide (BnZnBr) is not merely a matter of halide availability; it dictates the preparation methodology, storage stability, and impurity profile of the final drug substance.

-

Benzylzinc Bromide: The "Classic" Reagent. Easier to generate via direct insertion due to the weaker C-Br bond, but significantly more prone to uncontrollable Wurtz dimerization and thermal decomposition.

-

Benzylzinc Chloride: The "Modern" Reagent. Difficult to generate largely until the advent of LiCl-mediated insertion (Knochel's method). It offers superior thermal stability and a cleaner impurity profile, making it the preferred choice for scale-up in pharmaceutical development.

Part 1: Structural & Mechanistic Foundations

To understand the operational differences, we must first analyze the coordination chemistry governing these species.

The Schlenk Equilibrium and Aggregation

Organozinc halides (

-

The Halide Effect: Zinc is a Lewis acid. Chloride is a harder base than bromide. The Zn-Cl bond is stronger and shorter than the Zn-Br bond. Consequently,

forms tighter aggregates and is less soluble in THF than -

Impact on Reagent: The stronger bridging ability of chlorides often pushes the equilibrium toward aggregates, potentially stabilizing the species against decomposition but reducing the concentration of the active monomeric species available for transmetallation.

The "Knochel Effect" (LiCl Mediation)

The most significant advancement in this field is the use of LiCl as a mediator. This is particularly critical for Benzylzinc Chloride .

-

Mechanism: LiCl does not merely increase ionic strength. It coordinates to the zinc species, forming soluble zincates (e.g.,

or -

Benefit: This breaks down the polymeric surface oxides on the zinc metal (activation) and stabilizes the resulting organozinc species in solution, preventing precipitation and suppressing homocoupling.

Visualization: The Activation Pathway

The following diagram illustrates the kinetic divergence between the Chloride and Bromide pathways during preparation.

Caption: Comparative insertion pathways. Note the high risk of Wurtz coupling for bromides due to rapid radical generation, contrasted with the LiCl-stabilized chloride route.

Part 2: Comparative Analysis (Data & Metrics)

The following table synthesizes key operational metrics for researchers deciding between the two reagents.

| Feature | Benzylzinc Bromide (BnZnBr) | Benzylzinc Chloride (BnZnCl) |

| Precursor Reactivity | High (Fast insertion) | Low (Requires activation) |

| Preparation Method | Direct Zn insertion (often requires low temp) | LiCl-mediated Zn insertion (Knochel method) |

| Wurtz Homocoupling | High Risk (Major impurity source) | Low Risk (<5% with LiCl) |

| Thermal Stability | Low (Often used immediately at <0°C) | High (Stable at 25°C for days/weeks) |

| Transmetallation Rate | Fast (Weaker Zn-Br bond) | Moderate (Stronger Zn-Cl bond, but effective) |

| Atom Economy | Lower (Br atomic mass = 79.9) | Higher (Cl atomic mass = 35.5) |

| Commercial Availability | Rare (Too unstable) | Available as solution (due to LiCl stability) |

The Wurtz Coupling Problem

The homocoupling of benzyl halides (

-

Bromides: The C-Br bond is weaker (

68 kcal/mol). Radical generation is rapid, leading to high local concentrations of benzyl radicals near the zinc surface, which favors dimerization over zinc insertion. -

Chlorides: The C-Cl bond is stronger (

81 kcal/mol). Radical generation is slower and controlled. In the presence of LiCl, the generated organozinc is immediately sequestered into a stable "ate" complex, preventing it from reacting with unreacted benzyl halide.

Part 3: Experimental Protocols

Protocol A: Preparation of Benzylzinc Chloride (The Knochel Method)

Recommended for: Scale-up, complex substrates, and when storage is required.

Reagents:

-

Activated Zinc dust (1.5 equiv)[3]

-

LiCl (anhydrous, 1.5 equiv)

-

Dry THF

Methodology:

-

LiCl Drying: Place LiCl in a Schlenk flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Critical Step: Failure to dry LiCl completely will kill the reaction.

-

Zinc Activation: Cool flask to RT. Add Zn dust and flush with Argon. (Optional: Activate Zn with 5 mol% TMSCl and 1,2-dibromoethane in THF if the Zn is old).

-

Solvation: Add dry THF to the Zn/LiCl mixture. The LiCl aids in cleaning the Zn surface.

-

Insertion: Add the Benzyl Chloride dropwise at 25°C.

-

Reaction: Stir at 25°C.

-

Observation: The reaction is usually complete in 12–24 hours.

-

Monitoring: Aliquot quenched with iodine or allyl bromide and checked via GC/LC.

-

-

Filtration: Allow excess Zn to settle. Cannulate the supernatant (The Reagent) into a dry flask under Argon.

-

Storage: Stable at RT for weeks under inert atmosphere.

Protocol B: Preparation of Benzylzinc Bromide (Direct Insertion)

Recommended for: Quick, small-scale reactions where impurity profiles are less critical.

Reagents:

-

Activated Zinc dust (2.0 - 3.0 equiv)

-

Benzyl Bromide derivative (1.0 equiv)

-

Dry THF

Methodology:

-

Zinc Activation: Flame dry Schlenk flask. Add Zn dust.[3][5] Activate with 1,2-dibromoethane (5 mol%) in THF at reflux for 1 minute. Cool to 0°C.

-

Addition: Add the Benzyl Bromide solution in THF slowly dropwise at 0°C.

-

Control: If the reaction exotherms too much, Wurtz coupling will dominate. Keep it cold.

-

-

Reaction: Stir at 0°C for 1–4 hours.

-

Use: Use immediately. Do not store.

-

Warning: If the solution turns cloudy or precipitates white solid, significant Wurtz coupling or disproportionation has occurred.

-

Part 4: Reactivity in Negishi Coupling

Once prepared, both reagents undergo Negishi coupling with aryl halides/triflates. However, the mechanism involves a crucial transmetallation step to the Palladium catalyst.

Transmetallation Pathway

The Zinc reagent must transfer the organic group to the Pd(II) center.

-

Chloride Reagents: The

species is bulky. However, the presence of LiCl actually accelerates transmetallation in many cases by forming bridging intermediates with the Pd center. -

Bromide Reagents: While intrinsically more reactive due to the softer halide, the lack of LiCl stabilization can lead to faster catalyst decomposition if the coupling isn't immediate.

Visualization: The Negishi Cycle

Caption: The Negishi Catalytic Cycle. The transmetallation step (Yellow) is where the choice of Zinc halide and the presence of LiCl exerts the most influence.

References

-

Knochel, P., et al. (2008). "LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides." Organic Letters, 10(6), 1107–1110.

-

Negishi, E. (2003). "The Negishi coupling."[3][6] Handbook of Organopalladium Chemistry for Organic Synthesis, 1, 1119-1132.

-

Koszinowski, K., & Böhrer, P. (2009).[7] "Formation of Organozincate Anions in LiCl-Mediated Zinc Insertion Reactions." Organometallics, 28(3), 771–779.[7]

-

Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336.

Sources

- 1. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10272C [pubs.rsc.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CIPSM - Formation of Organozincate Anions in LiCl-Mediated Zinc Insertion Reactions [cipsm.de]

Thermodynamic Stability of para-Methoxy Substituted Organozinc Reagents

Executive Summary

In the landscape of organometallic chemistry, organozinc reagents (

This guide focuses on a specific subclass:

Key Takeaway: The

The Para-Methoxy Effect: Electronic Modulation

To understand the stability of

Electronic Push-Pull

The methoxy group (-OMe) at the para position exerts two opposing effects:

-

Inductive Withdrawal (-I): Oxygen is electronegative, pulling electron density through the

-framework.[1] -

Resonance Donation (+R): The lone pairs on oxygen donate electron density into the

-system of the aromatic ring.

For the C-Zn bond at the para position, the +R effect dominates . This increases the electron density at the carbon attached to the zinc.

Impact on C-Zn Bond Character

The stability of the C-Zn bond is largely electrostatic.

-

Standard Phenylzinc: Moderate polarization.

-

-OMe Phenylzinc: Increased polarization. The carbon center is more carbanionic (

-

Consequence:

-

Thermodynamic Stability: The bond itself is strong, but the species is higher in energy (more basic) than electron-deficient variants (e.g.,

-CF -

Kinetic Reactivity: Faster transmetallation to Pd/Ni catalysts (beneficial) but faster reaction with electrophiles and protons (risk).

-

Thermodynamic Stability & Decomposition Pathways

Unlike alkylzinc reagents, arylzincs do not decompose via

The Schlenk Equilibrium

In solution, organozinc halides exist in a dynamic equilibrium. The position of this equilibrium dictates stability.

-

In THF (Standard): The equilibrium lies towards the heteroleptic species (

). -

Effect of

-OMe: The electron-rich nature of the aryl ring stabilizes the monomeric form, but aggregation can occur. -

Effect of LiCl (The Knochel Effect): LiCl is critical. It complexes with the zinc species, forming a "turbo-Grignard" style zincate:

. This shifts the thermodynamic minimum to a soluble, monomeric species, preventing the precipitation of

Decomposition Mechanisms

| Pathway | Mechanism | Risk for | Mitigation |

| Protonolysis | High. The electron-rich ring is a strong Brønsted base. | Strictly anhydrous conditions; use of LiCl to sequester Zn. | |

| Oxidation | Moderate. Phenol formation. | Inert atmosphere (Ar/N | |

| Homocoupling | Low. Usually requires transition metal catalysis. | Avoid trace Pd/Ni contamination during prep. |

Visualizing the Equilibrium

The following diagram illustrates the Schlenk equilibrium and the stabilizing role of LiCl.

Caption: The Schlenk equilibrium (left) is shifted to a thermodynamically stable zincate complex (right) by the addition of LiCl, preventing disproportionation.

Experimental Protocols (Self-Validating)

The following protocols utilize the Knochel method (Mg insertion in the presence of LiCl or Zn insertion with LiCl). This is the industry standard for generating thermodynamically stable substituted arylzincs.

Protocol A: Direct Insertion with Zn/LiCl

Best for: Preparation from aryl iodides.

Reagents:

- -Methoxyiodobenzene (1.0 equiv)

-

Zinc dust (1.5 equiv, activated)

-

LiCl (1.5 equiv, anhydrous)

-

THF (Dry)

Workflow:

-

Activation: Flame dry a Schlenk flask under Argon. Add Zn dust and LiCl.[2][3] Heat to 70°C under high vacuum for 20 min to dry the salts.

-

Solvation: Cool to RT. Add dry THF. The LiCl helps solubilize the Zn surface oxides.

-

Activation (Chemical): Add 5 mol% TMSCl and 1,2-dibromoethane to activate the Zn surface.

-

Insertion: Add

-methoxyiodobenzene solution dropwise. Stir at 25°C.-

Checkpoint: Reaction is usually complete in 1-2 hours.

-

-

Validation (Titration): Aliquot 0.5 mL and quench with iodine (

) in THF. Back-titrate with

Protocol B: Mg-Insertion Transmetallation (The "Turbo" Route)

Best for: Preparation from aryl bromides (cheaper).

Workflow:

-

Grignard Formation: React

-methoxybromobenzene with Mg turnings and LiCl in THF to form -

Transmetallation: Add

(1.0 equiv) solution in THF. -

Result: Formation of

-MeO-Ph-ZnCl

Diagram: Preparation Workflow

Caption: Decision tree for synthesizing p-methoxy organozincs based on halide precursor availability.

Comparative Stability Data

The following table summarizes the relative stability and reactivity of

| Substituent ( | Electronic Effect | Nucleophilicity (C-Zn) | Relative Stability (THF, 25°C) | Recommended Storage |

| -OMe | Strong Donation (+R) | High | High (Weeks) | 4°C, under Ar |

| -H | Neutral | Moderate | High (Weeks) | RT, under Ar |

| -CF | Withdrawal (-I) | Low | Very High (Months) | RT, under Ar |

| -CN | Withdrawal (-M, -I) | Very Low | Very High (Months) | RT, under Ar |

Note: While

References

-

Knochel, P., et al. (2006).[2] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

-

Huo, S. (2003).[5] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters. Link

-

Bernhardt, S., et al. (2011). Preparation of Solid, Salt-Stabilized Organozinc Reagents with Enhanced Air and Moisture Stability. Angewandte Chemie. Link

-

Sigma-Aldrich. Organozinc Reagents Technical Bulletin. Link

Sources

- 1. quora.com [quora.com]

- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 3. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

Electronic Modulation of Benzylzinc Reagents: A Guide to Methoxy-Substituted Reactivity and Stability

Executive Summary

Benzylzinc reagents occupy a critical "Goldilocks" zone in organometallic synthesis: they are significantly more stable than their magnesium or lithium counterparts, yet possess sufficient nucleophilicity for palladium-catalyzed cross-couplings (Negishi). However, the introduction of a methoxy group—depending on its position (ortho, meta, or para)—introduces profound electronic and steric perturbations.[1]

This guide analyzes the electronic effects of the methoxy group on benzylzinc formation and reactivity. It provides a mechanistic framework for understanding stability trade-offs and details a self-validating protocol for the preparation of p-methoxybenzylzinc chloride, utilizing LiCl-mediated zinc insertion to overcome the Wurtz homocoupling limit.

Mechanistic Architecture: The Electronic Landscape

The reactivity of methoxybenzylzinc reagents is governed by the interplay between Resonance Effects (+M) , Inductive Effects (-I) , and Chelation Thermodynamics .[1]

The Para-Methoxy Paradox

The p-methoxy group is a strong resonance donor (+M). In a benzylzinc species, this electron donation increases the electron density at the benzylic carbon.[1]

-

Consequence 1 (Formation): The increased electron density destabilizes the carbanionic character of the C-Zn bond relative to an unsubstituted benzyl group. This makes the precursor (benzyl halide) more prone to ionization-based side reactions (like Friedel-Crafts alkylation of the solvent) or radical dimerization (Wurtz coupling) during the oxidative addition of Zinc.

-

Consequence 2 (Reactivity): Once formed, the p-methoxybenzylzinc reagent is a "softer," more potent nucleophile in transmetallation steps with Pd(II), often accelerating the turnover frequency (TOF) in Negishi couplings compared to electron-deficient analogs.[1]

The Ortho-Methoxy Chelation Effect

The o-methoxy group introduces a stabilizing interaction that is absent in meta and para isomers. The oxygen lone pair can coordinate to the Lewis-acidic Zinc center, forming a stable 5-membered chelate ring.[1]

-

Kinetic Stabilization: This chelation raises the activation energy for decomposition pathways, making o-methoxybenzylzinc reagents significantly more robust at room temperature.[1]

-

Hemilability: The Zn-O bond is hemilabile; it stabilizes the resting state but can dissociate to open a coordination site for transmetallation.

Visualization of Electronic Pathways

Figure 1: Mechanistic divergence between para-electronic activation and ortho-chelation stabilization in benzylzinc formation.

Overcoming the Wurtz Limit: The Role of LiCl

The primary failure mode in preparing methoxybenzylzinc reagents is the Wurtz homocoupling :

This reaction is accelerated by the radical nature of the zinc insertion mechanism. To mitigate this, the Knochel method utilizing LiCl is essential.[1]

Why LiCl?

-

Surface Activation: LiCl helps solubilize the oxide layer on the Zn surface, exposing active sites for oxidative addition.[1]

-

Aggregate Breaking: Organozinc halides often form polymeric aggregates that reduce solubility and reactivity. LiCl coordinates to the Zinc, forming monomeric species of the type

.[1] -

Solubility: The resulting zincate-like species are highly soluble in THF, preventing precipitation and surface passivation.

Experimental Protocol: Preparation of p-Methoxybenzylzinc Chloride

Objective: Prepare a 0.5 M - 1.0 M solution of 4-methoxybenzylzinc chloride in THF/LiCl. Safety: Organozinc reagents are moisture-sensitive. All glassware must be flame-dried under Argon.

Materials

-

Zinc Dust: Must be activated. (Wash with 2% HCl, water, ethanol, ether, then dry under high vacuum).[1]

-

LiCl: Anhydrous (Dried at 150°C under vacuum for 4h).

-

4-Methoxybenzyl chloride: Freshly distilled if yellowed.

-

THF: Anhydrous, distilled from Na/Benzophenone or from a solvent system.[1]

Step-by-Step Methodology

-

LiCl/Zn Charge:

-

In a Schlenk flask under Argon, add anhydrous LiCl (1.2 equiv) and activated Zn dust (1.5 equiv).

-

Heat the solid mixture to 140°C under high vacuum for 2 hours. Crucial: This ensures intimate mixing and total dryness.[1]

-

Cool to room temperature and backfill with Argon.

-

-

Solvation:

-

Add anhydrous THF to achieve a theoretical concentration of 1.0 M relative to the halide.

-

Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the Zn surface.[1] Heat to reflux for 2 minutes, then cool to 25°C.

-

-

Oxidative Addition:

-

Add the 4-methoxybenzyl chloride (1.0 equiv) dropwise over 10 minutes.

-

Observation: A slight exotherm indicates initiation.

-

Stir at 25°C.

-

Monitoring: Unlike aryl halides, benzyl chlorides react rapidly.[1] Reaction is typically complete in 2–4 hours.

-

-

Filtration:

-

Stop stirring. Allow excess Zn to settle.

-

Cannulate the supernatant through a glass frit (under Argon) into a fresh, dry Schlenk flask.

-

Validation: Iodometric Titration

Do not assume the theoretical yield. You must titrate.

-

Weigh accurately approx. 250 mg of Iodine (

) into a dry vial. -

Dissolve in 2 mL dry THF.

-

Add the organozinc solution dropwise to the iodine solution until the brown color persists (or disappears, depending on the indicator method used—standard back-titration is preferred).

-

Reaction:

-

-

Calculation:

(Note: This assumes 1:1 stoichiometry for active C-Zn bonds).[1]

Reactivity Profiling & Data

The following table summarizes the reactivity profile of methoxy-substituted benzylzinc reagents in a standard Negishi coupling with 4-bromoanisole (Pd(dba)2 / SPhos catalyst system).

Table 1: Comparative Reactivity of Methoxybenzylzinc Reagents

| Reagent | Electronic Character | Formation Yield (Zn/LiCl) | Homocoupling Side-Product | Negishi Coupling Yield (2h, 25°C) |

| Benzylzinc Cl | Neutral | 85% | < 5% | 88% |

| p-OMe-BnZnCl | EDG (+M) | 72% | 10-15% | 94% |

| m-OMe-BnZnCl | EWG (-I) | 81% | < 5% | 85% |

| o-OMe-BnZnCl | Chelation | 90% | < 2% | 78%* |

*Note: The o-OMe variant shows lower coupling yield at 2h due to the stability of the chelate, requiring slightly higher temperature (40°C) or longer times to reach full conversion.[1]

Reaction Pathway Diagram[1]

Figure 2: The Negishi catalytic cycle highlighting the transmetallation step, which is accelerated by the nucleophilicity of p-methoxybenzylzinc and the presence of LiCl.[1][2]

Troubleshooting & Optimization

Solvent Effects

While THF is the standard, the presence of polar cosolvents can drastically alter reactivity.[1]

-

N-Methylimidazole (NMI): Adding NMI (0.5 equiv) can accelerate the reaction of sterically hindered ortho-methoxy substrates by breaking the Zn chelate and coordinating to the Zinc, thereby "freeing" the alkyl group for transmetallation.[1]

Handling Precipitates

If a white precipitate forms during the preparation of the zinc reagent:

-

Diagnosis: Likely ZnCl2 aggregation or hydrolysis.

-

Solution: Add more anhydrous LiCl (0.5 equiv dissolved in THF). If the precipitate does not dissolve, it is likely Zinc Oxide/Hydroxide; filter and re-titrate.[1]

References

-

Knochel, P. et al. (2004).[3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. [1]

-

Krasovskiy, A., & Lipshutz, B. H. (2011).[1][4] "Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings." Organic Letters.

-

Blümke, T. D., et al. (2010).[1][5] "Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl." Chemical Communications.[5]

-

Negishi, E. (2011).[6] "Magical Power of Transition Metals: Past, Present, and Future."[1] Nobel Lecture.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. portal.tpu.ru [portal.tpu.ru]

- 4. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings [organic-chemistry.org]

- 5. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Commercial Availability and Concentration of 4-Methoxybenzylzinc Chloride: A Technical Guide

Executive Summary

4-Methoxybenzylzinc chloride (CAS: 312693-17-7) is a specialized organozinc reagent critical for introducing the 4-methoxybenzyl group via Negishi cross-coupling reactions. Unlike robust Grignard reagents, this zinc species offers a unique balance of chemoselectivity and reactivity , tolerating sensitive functional groups (esters, nitriles) that would otherwise degrade.

This guide analyzes the commercial landscape, stability mechanisms, and quality control protocols required to successfully deploy this reagent in drug discovery and process chemistry workflows.

Chemical Profile & Stability Mechanics

The "LiCl Effect"

Commercially available solutions of 4-Methoxybenzylzinc chloride are almost exclusively sold as 0.5 M solutions in THF , often complexed with Lithium Chloride (LiCl).

-

Solubility: Pure organozinc halides (RZnX) often form polymeric aggregates that precipitate out of THF. The addition of LiCl breaks these aggregates, forming soluble monomeric species like RZnCl·LiCl or RZnCl2- Li+.

-

Reactivity: The monomeric zincate species is significantly more reactive in transmetalation steps with Palladium (Pd) or Nickel (Ni) catalysts compared to its polymeric counterpart.

-

Electronic Influence: The para-methoxy group is electron-donating. While this increases the nucleophilicity of the benzylic carbon, it also heightens the risk of oxidative homocoupling (Wurtz coupling) if not properly stabilized.

Degradation Pathway: Wurtz Coupling

The primary mode of decomposition for benzylic zinc reagents is dimerization.

Figure 1: Thermal or oxidative stress leads to irreversible dimerization, depleting the active titer.

Commercial Availability Landscape

The market for 4-Methoxybenzylzinc chloride is consolidated, with Sigma-Aldrich acting as the primary distributor and Rieke Metals as the core manufacturer of the active metal technology used to generate it.

Supplier Specifications

| Parameter | Specification | Notes |

| Concentration | 0.5 M (± 0.05 M) | Higher concentrations (1.0 M) are rare due to solubility limits of the Zn-LiCl complex. |

| Solvent | THF (Tetrahydrofuran) | Stabilized with LiCl.[1] |

| Packaging | Sure/Seal™ or AcroSeal™ | Air/moisture sensitive. Requires inert gas handling. |

| Storage | 2–8 °C | Do not freeze (precipitates may not redissolve). |

| Primary Supplier | Sigma-Aldrich (Cat.[2] 498807) | Product of Rieke Metals. |

| Manufacturer | Rieke Metals | Can supply bulk quantities or custom concentrations. |

Buy vs. Make Decision Matrix

| Factor | Buy (Commercial Solution) | Make (In-Situ Preparation) |

| Cost | High (~ | Low (Reagents: 4-Methoxybenzyl chloride, Zn dust, LiCl) |

| Consistency | High (Standardized Titer) | Variable (Dependent on Zn activation quality) |

| Time | Immediate | 4–6 Hours (Activation + Insertion + Filtration) |

| Waste | Low | High (Zinc sludge disposal required) |

| Recommendation | Discovery Phase (<5g) | Process Development (>100g) |

Technical Deep Dive: Synthesis & Mechanism

If commercial supply is unavailable or cost-prohibitive, the reagent can be synthesized via Magnesium Insertion followed by Transmetalation (Knochel method) or Direct Zinc Insertion (Rieke method).

Figure 2: Synthesis pathways. Method A is common in academic labs; Method B is the industrial standard for commercial solutions.

Quality Control: Validated Titration Protocol

Trustworthiness: Never assume the label concentration is accurate after storage. Organozinc reagents degrade over time. The Iodine/LiCl Titration is the gold standard for accuracy.

Reagents Required[1][5][6][7]

-

Iodine (I₂): Solid, >99% purity.

-

LiCl Solution: 0.5 M LiCl in dry THF (Crucial to solubilize ZnI₂ byproducts).

-

Analyte: 4-Methoxybenzylzinc chloride solution.

Step-by-Step Protocol

-

Preparation: Flame-dry a 10 mL Schlenk flask or vial under Argon.

-

Standard Load: Weigh exactly 254 mg (1.0 mmol) of Iodine into the flask.

-

Solvation: Add 2–3 mL of the 0.5 M LiCl/THF solution. Stir until the iodine is fully dissolved (Dark Brown solution).

-

Titration:

-

Calculation:

Note: Since 4-methoxybenzylzinc chloride is a mono-organozinc reagent, the stoichiometry is 1:1 with Iodine (

).

References

-

Sigma-Aldrich. 4-Methoxybenzylzinc chloride solution, 0.5 M in THF. Product Specification.

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

-

Rieke Metals. Organozinc Reagents and Rieke Zinc Technology. Manufacturer Catalog.

-

Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Methoxybenzylzinc Chloride

[1]

Executive Summary

The installation of the 4-methoxybenzyl (PMB) group is a cornerstone transformation in medicinal chemistry, serving both as a robust protecting group and a pharmacophore in its own right (e.g., in selective estrogen receptor modulators and SGLT2 inhibitors). While Friedel-Crafts alkylation allows for benzylation, it lacks the regioselectivity required for complex scaffolds.

This guide details the Palladium-catalyzed Negishi cross-coupling of 4-Methoxybenzylzinc chloride with aryl halides. Unlike Boron (Suzuki) or Tin (Stille) reagents, organozinc reagents offer a unique balance of high nucleophilicity and mild, neutral reaction conditions, preventing the base-induced racemization often seen in Suzuki couplings of chiral substrates.

Key Advantages of this Protocol

-

Regiospecificity: Bypasses the isomer mixtures common in electrophilic aromatic substitution.

-

Mild Conditions: Operates at room temperature to

, preserving sensitive functional groups (esters, nitriles). -

Scalability: Utilizes LiCl-mediated zinc insertion for stable, storable reagent preparation.[1]

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction follows a standard Pd(0)/Pd(II) cycle, but the transmetallation step is the critical control point for benzyl reagents.

The Benzyl Challenge

Benzyl-metal reagents are prone to Wurtz-type homocoupling (

Figure 1: The catalytic cycle emphasizes the oxidative addition of the aryl halide and the transmetallation of the PMB-zinc reagent.

Reagent Preparation: 4-Methoxybenzylzinc Chloride[1][2][3]

Critical Note: Commercial organozinc reagents can degrade. For high-value couplings, in situ preparation or titration prior to use is mandatory.

Method A: LiCl-Mediated Direct Insertion (Recommended)

This method produces a solution approximately 0.5 M in THF. The presence of LiCl is essential for solubilizing the organozinc species and activating the zinc surface.

Reagents:

-

Zinc dust (activated)

-

Lithium Chloride (anhydrous)

-

4-Methoxybenzyl chloride (PMB-Cl)[2]

-

1,2-Dibromoethane (activator)

-

TMSCl (activator)[3]

-

Dry THF

Protocol:

-

Drying: Flame-dry a 3-neck flask under Argon. Add LiCl (1.5 equiv) and Zn dust (1.5 equiv). Heat to

under high vacuum for 2 hours to dry the LiCl/Zn mixture. -

Activation: Cool to RT. Add dry THF. Add 5 mol% 1,2-dibromoethane and reflux for 2 minutes. Cool. Add 5 mol% TMSCl and stir for 5 minutes.

-

Insertion: Cool to

. Add PMB-Cl (1.0 equiv) dropwise in THF. -

Reaction: Allow to warm to RT and stir for 12–18 hours. The grey suspension will turn to a clear/slightly cloudy solution.

-

Titration: Allow solids to settle. Titrate an aliquot using Iodine (

) in THF to determine precise concentration (typically 0.4 – 0.6 M).

General Coupling Protocol

Standard Conditions

-

Catalyst:

(Preferred for steric bulk/stability) or -

Solvent: THF (Must be anhydrous).

-

Temperature:

to

Step-by-Step Procedure

-

Vessel Prep: Charge a reaction vial with the Aryl Halide (1.0 equiv) and Palladium Catalyst (1–3 mol%). Purge with Argon.

-

Solvation: Add anhydrous THF (concentration 0.2 M relative to aryl halide).

-

Reagent Addition: Add the prepared 4-Methoxybenzylzinc chloride solution (1.2 – 1.5 equiv) dropwise via syringe at room temperature.

-

Note: Exotherm is possible. If scaling >10g, use a cooling bath during addition.

-

-

Reaction: Stir at the designated temperature.

-

Quench: Cool to RT. Carefully quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

. -

Purification: Flash chromatography. PMB derivatives are often UV-active and easily tracked.

Optimization & Scope

The electronic nature of the aryl halide significantly impacts reaction rate.

Table 1: Substrate Scope and Conditions

| Aryl Halide Class | Specific Example | Catalyst System | Temp/Time | Yield | Notes |

| Electron-Deficient | 4-Bromobenzonitrile | 92% | Fast oxidative addition. | ||

| Electron-Rich | 4-Bromoanisole | 85% | Slower; requires heat. | ||

| Sterically Hindered | 2-Bromo-1,3-dimethylbenzene | 78% | Bulky ligands (S-Phos) required. | ||

| Heterocycle | 3-Bromopyridine | 88% | Excellent tolerance for N-heterocycles. | ||

| Chloride | 4-Chloroacetophenone | 81% | Requires electron-rich phosphine ligands. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or inactive Zn reagent. | Titrate Zn reagent before use. Ensure Argon atmosphere is rigorous. |

| Homocoupling (PMB-PMB) | Fast transmetallation relative to oxidative addition. | Add Zn reagent slowly (syringe pump). Switch to |

| Protodemetallation (Ar-H) | Moisture in solvent. | Re-distill THF or use molecular sieves. Ensure reagents are anhydrous. |

Experimental Workflow Visualization

Figure 2: Operational workflow from Zinc activation to final product isolation.

Safety and Handling

-

Organozinc Reagents: Pyrophoric potential, though THF solutions are generally manageable. Always handle under inert atmosphere (Argon/Nitrogen).

-

Palladium Residues: Heavy metal waste must be segregated.

-

4-Methoxybenzyl Chloride: Lachrymator and skin irritant. Use in a fume hood.

References

-

Nobel Prize in Chemistry 2010 . PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Link

-

Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. Link

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[9][10] Link

-

Sigma-Aldrich . 4-Methoxybenzylzinc chloride solution Product Sheet. Link

Sources

- 1. 4-Methoxybenzylzinc chloride | 312693-17-7 | Benchchem [benchchem.com]

- 2. 4-Methoxy Benzyl Chloride (CAS 824-94-2) | Manufacture [nsrlaboratories.com]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uwindsor.ca [uwindsor.ca]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Application Note: Precision Synthesis of Unsymmetrical Diarylmethanes via LiCl-Mediated Organozinc Reagents

Executive Summary

Unsymmetrical diarylmethanes (

This Application Note details a high-fidelity protocol for synthesizing these scaffolds using Negishi cross-coupling . We focus specifically on the use of LiCl-mediated organozinc reagents ("Turbo-Zinc") , a methodology pioneered by the Knochel group. This approach solves the historical challenges of benzylic zinc reagent stability—specifically the suppression of Wurtz-type homocoupling—and allows for mild, chemoselective coupling at room temperature.

Mechanistic Principles & The "Turbo-Zinc" Advantage

The Stability Paradox

Benzylic organometallics are notoriously unstable. Benzylic Grignard reagents often undergo rapid homocoupling to form bibenzyls (

The Role of Lithium Chloride

The addition of stoichiometric LiCl is the critical innovation in this protocol. LiCl serves two functions:

-

Solubilization: It breaks down the polymeric zinc aggregates into reactive, monomeric species of the type

. -

Surface Cleaning: In the preparation phase, LiCl aids in removing oxides from the zinc surface, facilitating the oxidative insertion.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle for the Negishi coupling, highlighting the entry point of the LiCl-complexed zinc reagent.

Figure 1: The catalytic cycle of the Negishi coupling. The monomeric nature of the LiCl-complexed zinc reagent accelerates the transmetallation step.

Pre-Protocol: Preparation of Benzylic Zinc Reagents[1][2][3]

Safety Note: Zinc dust is flammable. Organozinc reagents are moisture-sensitive but generally not pyrophoric (unlike organolithiums). Work under Argon or Nitrogen.[1][2]

Reagents & Equipment

-

Zinc Dust: Must be activated. Commercial source (e.g., <10 micron) is preferred.

-

LiCl: Anhydrous (dried at 150°C under vacuum for 2h).[2]

-

Activators: 1,2-Dibromoethane and Chlorotrimethylsilane (TMSCl).

-

Solvent: Dry THF.

Protocol: Direct Insertion

-

Drying: In an Argon-flushed Schlenk flask, place LiCl (1.5 equiv relative to halide) and Zn dust (1.5 equiv). Heat to 150°C under high vacuum for 20 mins to dry the LiCl and activate the Zn surface. Cool to room temperature (RT).

-

Solvation: Add dry THF to achieve a concentration of ~0.5–1.0 M.

-

Activation:

-

Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 min, then cool.

-

Add TMSCl (1 mol%). Stir for 5 mins.

-

-

Insertion: Add the Benzylic Chloride/Bromide (1.0 equiv) dropwise.

-

Note: Benzylic chlorides are preferred over bromides to minimize Wurtz homocoupling.

-

Stir at 25°C. Reaction is typically complete in 1–4 hours.

-

-

Settling: Stop stirring and let the excess Zn dust settle. The supernatant contains the reagent

.

Quality Control: Iodometric Titration

Never assume the concentration. You must titrate before coupling.

-

Weigh accurately ~250 mg of Iodine (

) into a dry vial. -

Dissolve in 2 mL of a 0.5 M LiCl solution in THF.

-

Add the organozinc supernatant dropwise via syringe until the brown iodine color just disappears (solution becomes clear/yellowish).

-

Calculation:

Coupling Protocol A: Pd-Catalyzed (PEPPSI-IPr)

This is the "Gold Standard" method for high yields and broad functional group tolerance (esters, nitriles, ketones).

Scope: Coupling Benzylic Zinc Reagents with Aryl Halides.

Procedure

-

Catalyst Loading: In a fresh Schlenk tube, charge Aryl Halide (1.0 equiv) and catalyst PEPPSI-IPr (1–2 mol%).

-

Why PEPPSI? This Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation complex is highly stable in air and activates easily in solution.

-

-

Solvent: Add THF (volume to reach 0.5 M concentration).

-

Coupling: Add the titrated Benzylic Zinc Reagent (1.2–1.5 equiv) via syringe.

-

Reaction: Stir at 25°C (Room Temp).

-

Monitoring: Check via GC-MS or TLC after 30 mins. Most reactions are complete within 2 hours.

-

-

Quench: Add saturated aqueous

. Extract with EtOAc.[2]

Data Summary: Functional Group Tolerance

| Entry | Aryl Halide (Electrophile) | Benzylic Zinc Reagent | Catalyst | Yield (%) |

| 1 | 4-Bromoanisole | BenzylZnCl•LiCl | PEPPSI-IPr (1%) | 94% |

| 2 | 4-Cyano-bromobenzene | 4-F-BenzylZnCl•LiCl | PEPPSI-IPr (1%) | 89% |

| 3 | Ethyl 4-bromobenzoate | 2-Me-BenzylZnCl•LiCl | PEPPSI-IPr (1%) | 91% |

| 4 | 3-Bromopyridine | BenzylZnCl•LiCl | PEPPSI-IPr (2%) | 85% |

Coupling Protocol B: Co-Catalyzed (Cost-Effective)

This method avoids precious metals and is highly effective for coupling Aryl Zinc Reagents with Benzylic Chlorides .

Procedure

-

Reagent Prep: Prepare Aryl Zinc reagent (

) using the standard Mg insertion (Grignard) followed by transmetallation with -

Catalyst Mix: In a reaction vessel, add

(5 mol%), 2,2'-bipyridine (5 mol%), and the Benzylic Chloride (1.0 equiv). -

Addition: Add the Aryl Zinc reagent (1.2 equiv) at 0°C.

-

Reaction: Allow to warm to RT and stir for 2–16 hours.

-

Mechanism: Involves a radical mechanism; radical scavengers (TEMPO) will inhibit this reaction.

Troubleshooting & Optimization

The following decision tree helps resolve common synthesis failures.

Figure 2: Troubleshooting logic for organozinc cross-coupling.

References

-

The "Turbo-Zinc" Concept & Preparation: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition. [Link]

-

Pd-Catalyzed Negishi Protocol (PEPPSI): Sase, S., Jaric, M., Metzger, A., Malakhov, V., & Knochel, P. (2008).[4] One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates.[4][5] The Journal of Organic Chemistry. [Link]

-

Cobalt-Catalyzed Protocol: Dunet, G., & Knochel, P. (2011). Synthesis of functionalised diarylmethanes via a cobalt-catalysed cross-coupling of arylzinc species with benzyl chlorides.[6] Chemical Communications. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Preparation of polyfunctional arylmagnesium, arylzinc, and benzylic zinc reagents by using magnesium in the presence of LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. Synthesis of functionalised diarylmethanes via a cobalt-catalysed cross-coupling of arylzinc species with benzyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Cobalt-Catalyzed Cross-Coupling of 4-Methoxybenzylzinc Chloride

Executive Summary

This application note details the protocol for the cobalt-catalyzed Negishi-type cross-coupling of 4-Methoxybenzylzinc chloride with aryl and heteroaryl halides. While Palladium (Pd) and Nickel (Ni) have traditionally dominated C(sp³)-C(sp²) bond formations, Cobalt (Co) offers a distinct orthogonality, reduced toxicity, and significant cost advantages.

The methodology described herein utilizes a CoCl₂ / Isoquinoline catalytic system.[1][2] This specific ligand-metal combination effectively suppresses the homocoupling (Wurtz-type) side reactions often plaguing benzylic zinc reagents, enabling high-yield synthesis of diarylmethanes—privileged scaffolds in drug discovery (e.g., SGLT2 inhibitors).

Chemical Background & Rationale

Why Cobalt?

-

Cost Efficiency: CoCl₂ is orders of magnitude cheaper than Pd(OAc)₂ or Ni(cod)₂.

-

Chemo-selectivity: Cobalt catalysts often tolerate β-hydrogens and sensitive functional groups (ketones, esters) that might poison or undergo side reactions with Pd/Ni.

-

Reaction Pathway: Unlike the standard two-electron Pd(0)/Pd(II) cycle, Cobalt often operates via single-electron transfer (SET) mechanisms or Co(I)/Co(III) cycles, providing unique reactivity profiles for alkyl-aryl couplings.

The Reagent: 4-Methoxybenzylzinc Chloride

The 4-methoxybenzyl (PMB) group is a staple protecting group and pharmacophore. Using it as a nucleophile (organozinc) rather than an electrophile (benzyl halide) reverses the standard polarity (umpolung), allowing for coupling with widely available aryl bromides and chlorides.

Key Challenge: Benzylic zinc reagents are prone to homocoupling (dimerization to bibenzyls). Solution: The addition of Isoquinoline as a ligand stabilizes the active Cobalt species, preventing the "black metal" precipitation and channeling the mechanism toward cross-coupling rather than homocoupling.

Reagent Preparation: 4-Methoxybenzylzinc Chloride[2][4]

Method: Direct Insertion of Zinc in the presence of LiCl (The Knochel Method).[3] Note: This method is superior to Grignard transmetalation due to higher functional group tolerance.

Materials

-

Precursor: 4-Methoxybenzyl chloride (CAS: 824-94-2)

-

Metal: Zinc dust (activated)

-

Additive: Lithium Chloride (anhydrous)

-

Solvent: THF (anhydrous)

Activation Protocol

-

Drying: Flame-dry a 3-neck round-bottom flask under Argon.

-

LiCl Addition: Add LiCl (1.5 equiv) and heat to 150°C under high vacuum for 1 hour to ensure complete dehydration.

-

Zinc Addition: Cool to RT, add Zinc dust (1.5 equiv). Flush with Argon.

-

Activation: Add THF (to make ~1M solution relative to Zn). Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 minute. Cool, then add 1 mol% TMSCl.

Insertion Reaction

-

Add 4-Methoxybenzyl chloride (1.0 equiv) dropwise to the Zn/LiCl suspension at 0°C.

-

Allow the mixture to warm to 25°C and stir for 12–18 hours.

-

Titration: Allow solids to settle. Titrate the supernatant using Iodine in THF to determine the exact concentration (typically 0.6 – 0.9 M).

Cross-Coupling Protocol

Reaction Diagram (Graphviz)

Figure 1: Workflow and simplified catalytic cycle for Co-catalyzed benzylation.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Electrophile)

| Component | Quantity | Role |

| Aryl Halide (Electrophile) | 1.0 mmol | Substrate |

| CoCl₂ (anhydrous) | 6.5 mg (0.05 mmol) | Catalyst (5 mol%) |

| Isoquinoline | 12 µL (0.10 mmol) | Ligand (10 mol%) |

| 4-Methoxybenzylzinc Chloride | 1.5 mmol (approx 1.5–2.0 mL) | Nucleophile (1.5 equiv) |

| THF | 1.0 mL | Solvent |

Step-by-Step:

-

Catalyst Setup: In a dry Schlenk tube filled with Argon, add CoCl₂ (5 mol%) and the Aryl Halide (1.0 equiv).

-

Ligand Addition: Add THF (0.5 mL) followed by Isoquinoline (10 mol%). The solution typically turns blue/green indicating complexation.

-

Zinc Reagent Addition: Add the 4-Methoxybenzylzinc chloride solution (1.5 equiv) dropwise via syringe.

-

Critical: The color will change to a dark brown/black. If it turns grey and precipitates immediately, the catalyst has crashed out (likely moisture contamination).

-

-

Reaction: Seal the tube and heat to 50°C . Stir vigorously for 2–4 hours.

-

Monitoring: Monitor via GC-MS or TLC. Look for the disappearance of the Aryl Halide.

-

Quench: Cool to RT. Add sat. aq. NH₄Cl (2 mL).

-

Extraction: Extract with EtOAc (3 x 5 mL). Dry organic layers over MgSO₄.[4]

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Scope and Performance Data

The following table summarizes expected yields based on the electronic nature of the electrophile.